molecular formula C12H19N7O B4397276 [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide

[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide

Cat. No.: B4397276
M. Wt: 277.33 g/mol
InChI Key: TZCYNDLABULTFU-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide is a complex organic compound with a molecular formula of C13H19N7O It is characterized by the presence of a triazine ring, a morpholine ring, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where morpholine reacts with the triazine intermediate.

    Attachment of the Cyanamide Group: The final step involves the reaction of the triazine-morpholine intermediate with ethyl cyanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Such as crystallization or chromatography to obtain high-purity product.

    Quality Control: Analytical techniques like HPLC and NMR spectroscopy are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the dimethylamino or morpholine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.

Industry

    Material Science: Employed in the synthesis of advanced materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The morpholine ring and cyanamide group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide: Similar structure but with a methylphenoxy group instead of an ethyl group.

    2-(dimethylamino)-2-[4-(morpholin-4-yl)phenyl]butan-1-one: Contains a butanone group instead of a cyanamide group.

Uniqueness

    Structural Features: The combination of the triazine ring, morpholine ring, and cyanamide group is unique to [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.

Properties

IUPAC Name

[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O/c1-4-18(9-13)11-14-10(17(2)3)15-12(16-11)19-5-7-20-8-6-19/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCYNDLABULTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=NC(=NC(=N1)N(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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